

NMR spectroscopy for structural elucidation of Mdmb-fubinaca

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Compound of Interest

Compound Name: Mdmb-fubinaca

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Application Note & Protocol

Topic: Unambiguous Structural Elucidation of **MDMB-FUBINACA** Using Multinuclear and Multidimensional NMR Spectroscopy

Audience: Researchers, forensic scientists, and drug development professionals.

**Abstract

MDMB-FUBINACA (IUPAC name: Methyl 2-{{1-(4-fluorobenzyl)indazole-3-carbonyl}amino}-3,3-dimethylbutanoate) is a potent indazole-based synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases worldwide.[1][2][3] Its complex structure, featuring multiple aromatic and aliphatic systems and a stereocenter, necessitates a robust and unequivocal analytical methodology for its identification. While mass spectrometry is a primary tool for detecting its presence, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for complete and unambiguous structural elucidation. NMR provides unparalleled insight into the precise atomic connectivity and stereochemistry of a molecule, which is critical for differentiating between isomers that may have identical mass-to-charge ratios.[4][5] This guide provides a comprehensive framework and detailed protocols for the structural characterization of **MDMB-FUBINACA** using a suite of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Introduction: The Imperative for Unambiguous Characterization

The constant emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic laboratories and public health organizations. Synthetic cannabinoids like **MDMB-FUBINACA** are often synthesized in clandestine laboratories, leading to the potential for positional isomers or related analogues that may have different physiological and toxicological profiles.^{[6][7]} Therefore, a definitive structural confirmation is not merely an academic exercise; it is a critical requirement for accurate forensic reporting, legislative scheduling, and understanding structure-activity relationships.

NMR spectroscopy directly probes the nuclear environment of atoms within a molecule, providing three key pieces of information:

- Chemical Shift (δ): Reveals the electronic environment of each nucleus, allowing for the identification of functional groups (e.g., aromatic, aliphatic, carbonyl).
- Scalar (J) Coupling: Provides information about through-bond connectivity, revealing which atoms are adjacent to one another.
- Integration: Determines the relative number of nuclei (protons) giving rise to a particular signal.

By combining a series of NMR experiments, a self-validating web of correlations can be constructed, allowing for the complete and confident assembly of the molecular structure from its constituent parts.

Molecular Profile of MDMB-FUBINACA

A thorough understanding of the target molecule is the first step in any analytical endeavor.

- IUPAC Name: Methyl 2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate^{[1][8]}
- Alternate Names: FUB-MDMB, MDMB(N)-Bz-F^{[2][9]}
- Molecular Formula: $C_{22}H_{24}FN_3O_3$ ^{[8][9]}

- Molecular Weight: 397.44 g/mol [8]
- Key Structural Features:
 - A 1-(4-fluorobenzyl)indazole core.
 - An amide linkage at the 3-position of the indazole ring.
 - A tert-leucine methyl ester moiety.
 - A single stereogenic center at the α -carbon of the amino acid residue (C2).[1]

Caption: Chemical structure of **MDMB-FUBINACA**.

Experimental Workflow: From Sample to Structure

The process of NMR-based structural elucidation follows a logical progression from sample preparation to the acquisition and interpretation of a suite of complementary spectra.

Caption: Key HMBC correlations for assembling **MDMB-FUBINACA**.

Representative Spectral Data

The following tables summarize the expected chemical shifts for **MDMB-FUBINACA** based on its structure and data from similar synthetic cannabinoids. [10] Actual values may vary slightly based on solvent and concentration.

Table 1: Representative ^1H NMR Data (400 MHz, CDCl_3)

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
Indazole-H4	~8.3	d	1H
Amide-NH	~8.1	d	1H
Indazole-H7	~7.7	d	1H
Indazole-H5/H6	~7.4	m	2H
Fluorophenyl-H2'/H6'	~7.2	m	2H
Fluorophenyl-H3'/H5'	~7.0	t	2H
Benzyl-CH ₂	~5.6	s	2H
α -CH	~4.8	d	1H
Methoxy-CH ₃	~3.7	s	3H

| tert-Butyl-CH₃ | ~1.0 | s | 9H |

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment	Chemical Shift (δ) ppm	Carbon Type
Ester C=O	~172.5	C
Amide C=O	~164.0	C
Indazole C3	~141.5	C
Indazole C7a	~140.0	C
Fluorophenyl C1'	~133.0	C
Indazole C4	~127.0	CH
Fluorophenyl C2'/C6'	~129.0	CH
Fluorophenyl C3'/C5'	~115.5	CH
Indazole C7	~123.0	CH
Indazole C5/C6	~122.5	CH
α -CH	~58.0	CH
Benzyl-CH ₂	~50.0	CH ₂
Methoxy-CH ₃	~52.5	CH ₃
tert-Butyl C	~35.0	C

| tert-Butyl CH₃ | ~27.0 | CH₃ |

Conclusion: A Self-Validating System for Forensic Confidence

The described multi-technique NMR approach provides a robust and self-validating system for the structural elucidation of **MDMB-FUBINACA**. Each experiment provides a unique piece of the puzzle, and the final structure must be consistent with all acquired data. A correlation observed in the HMBC spectrum must be supported by the direct attachments shown in the HSQC and the proton environments seen in the ¹H spectrum. This cross-verification is the foundation of trustworthy and authoritative structural assignment, providing the highest level of confidence required in forensic and research settings.

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